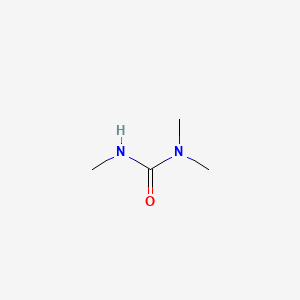
1-Iodo-2,4-dinitrobenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-Iodo-2,4-dinitrobenzene involves halogenation and nitration processes. For a related compound, 1-bromo-2,4-dinitrobenzene, the synthesis process starts from bromobenzene by nitration in water, yielding a high purity product (Xuan et al., 2010)(Xuan et al., 2010). This method likely shares similarities with the synthesis of 1-Iodo-2,4-dinitrobenzene, where iodobenzene would undergo nitration.
Molecular Structure Analysis
Studies focusing on the molecular recognition and crystal structures of compounds similar to 1-Iodo-2,4-dinitrobenzene, such as 1,4-diiodobenzene complexes, reveal symmetrical molecular ribbons and interactions between iodo and nitro groups (Allen et al., 1994)(Allen et al., 1994). These interactions contribute to the overall stability and molecular arrangement of the compound in the solid state.
Chemical Reactions and Properties
1-Iodo-2,4-dinitrobenzene engages in various chemical reactions, including nucleophilic substitutions and interactions with other molecules. The presence of the iodo group allows for reactions involving iodide ion exchange, which has been studied to understand reaction mechanisms and kinetics (Kendall & Miller, 1967)(Kendall & Miller, 1967).
Physical Properties Analysis
The physical properties of 1-Iodo-2,4-dinitrobenzene are influenced by its molecular structure. The planarity of molecules like 1-iodo-3-nitrobenzene and their ability to form sheets through NO2...NO2 interactions (Merz, 2003)(Merz, 2003) provide insights into the crystalline arrangement and stability of 1-Iodo-2,4-dinitrobenzene.
Chemical Properties Analysis
The chemical properties of 1-Iodo-2,4-dinitrobenzene are characterized by its reactivity and the interactions between the iodo and nitro groups. For example, the mutual recognition and interaction between iodo and nitro groups in complexes (Allen et al., 1994)(Allen et al., 1994) demonstrate the compound's ability to participate in specific chemical bonding and molecular recognition processes.
Applications De Recherche Scientifique
Crystal Structure and Interactions
1-Iodo-2,4-dinitrobenzene is involved in various studies of crystal structure and intermolecular interactions. For instance, research has explored the crystal packing of related compounds, highlighting interactions like I...I and NO2...NO2 linkages. In these studies, the orientation of NO2 groups and their interactions with the benzene ring are of particular interest, demonstrating the compound's role in understanding molecular arrangement and interactions (Merz, 2003).
Molecular Recognition and Supramolecular Chemistry
The compound is significant in the study of molecular recognition and supramolecular chemistry. It participates in symmetrical molecular ribbons formation via iodo–nitro bridging interactions, providing insights into molecular recognition mechanisms (Allen et al., 1994).
Polymorphism and Halogen Bonding
1-Iodo-2,4-dinitrobenzene is also used to study polymorphism and halogen bonding in co-crystals. Its behavior in different polymorphic structures showcases the nuances of halogen bonding motifs, contributing to the understanding of crystal engineering (Raatikainen & Rissanen, 2009).
Reaction Mechanism Studies
This compound is pivotal in reaction mechanism studies, especially in understanding the kinetics and order of reactions like iodide exchange. Such research often utilizes radioisotopes, offering deep insights into reaction dynamics and activation parameters (Kendall & Miller, 1967).
Reactivity in Organic Synthesis
1-Iodo-2,4-dinitrobenzene is instrumental in studies of reactivity in organic synthesis. For example, its reactions with alkoxides in the presence of crown ethers have been explored, revealing alternative nucleophilic-radical reaction pathways (Mariani et al., 1979).
Aromatic Nucleophilic Exchange Reactions
The compound plays a role in aromatic nucleophilic exchange reactions. Studies have been conducted to understand the solvent effects and reaction mechanisms, contributing to broader knowledge in organic chemistry (Bovington et al., 1971).
Radioisotope Studies in Reaction Mechanism
Further research using radioisotopes delves into thiocyano-exchange and azido-dethiocyanation reactions of related compounds, comparing these with reactions involving 1-Iodo-2,4-dinitrobenzene. These studies emphasize the utility of this compound in examining reaction mechanisms at a molecular level (Miller & Kendall, 1975).
Synthesis of Other Chemical Compounds
The synthesis of 1-bromo-2,4-dinitrobenzene, a compound related to 1-Iodo-2,4-dinitrobenzene, has been explored for its applications in medicinal, pharmaceutical agents, organic dyes, and electroluminescent materials. This highlights the compound's role in the development of various useful chemicals (Xuan et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
1-iodo-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3IN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMKXMJLXRTQSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10221128 | |
| Record name | 1-Iodo-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
| Record name | 1-Iodo-2,4-dinitrobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19373 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Iodo-2,4-dinitrobenzene | |
CAS RN |
709-49-9 | |
| Record name | 2,4-Dinitroiodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=709-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Iodo-2,4-dinitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 709-49-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10266 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Iodo-2,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10221128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-iodo-2,4-dinitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DINITROIODOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NOT697X2XM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















